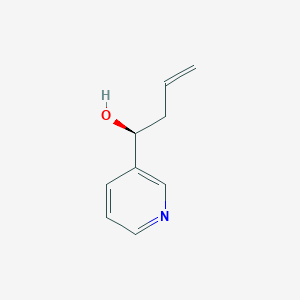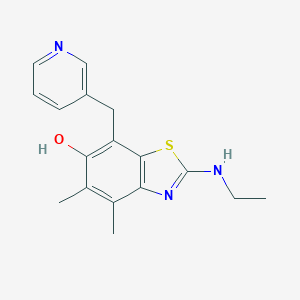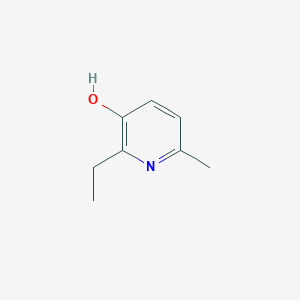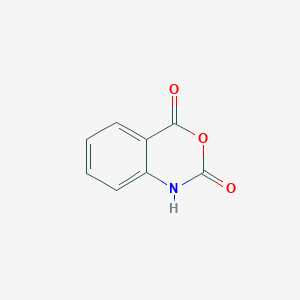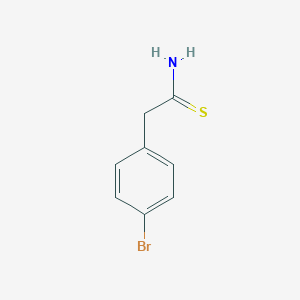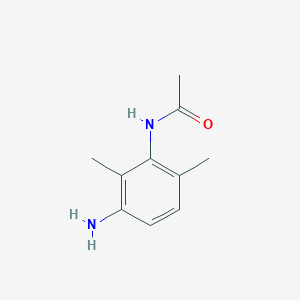
N-(3-amino-2,6-dimethylphenyl)acetamide
Vue d'ensemble
Description
N-(3-amino-2,6-dimethylphenyl)acetamide, also known as N-acetyl-3-amino-2,6-dimethylphenol, is a small organic molecule that has been studied for its potential therapeutic applications. It has been found to have a variety of biochemical and physiological effects, and can be synthesized using a number of different methods.
Applications De Recherche Scientifique
Toxicological Insights and Environmental Impacts
- Kennedy (2001) provides a comprehensive update on the biological effects of acetamide, formamide, and their mono and dimethyl derivatives. This review highlights the significance of these compounds in toxicology, including N-(3-amino-2,6-dimethylphenyl)acetamide, by discussing their commercial importance and the biological consequences of exposure. The study emphasizes the need for understanding the qualitative and quantitative variations in biological responses among these chemicals, suggesting implications for their safe and effective use (Kennedy, 2001).
Pharmacological Applications
- Iqbal, Ali, and Shahzadi (2015) review the antituberculosis activity of organotin complexes, including those derived from this compound. The review indicates that these complexes exhibit promising antituberculosis properties, which are influenced by the nature of the ligand environment and the structure of the compound. This suggests potential therapeutic applications of this compound derivatives in combating tuberculosis (Iqbal et al., 2015).
Chemical and Synthetic Organic Chemistry
- Kondo and Murakami (2001) discuss the development of synthetic organic chemistry based on the N-Ar axis, including compounds related to this compound. Their research focuses on the creation of chemoselective N-acylation reagents and the exploration of chiral ligands, indicating the compound's significance in advancing synthetic methodologies and applications in organic chemistry (Kondo & Murakami, 2001).
Mécanisme D'action
Target of Action
N-(3-amino-2,6-dimethylphenyl)acetamide is an active metabolite of lidocaine . Lidocaine is a local anesthetic and antiarrhythmic agent, and it primarily targets voltage-gated sodium channels in the heart and nervous system . These channels play a crucial role in the initiation and conduction of action potentials .
Mode of Action
As a lidocaine metabolite, this compound likely shares a similar mode of action. Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action . This results in a decrease in membrane permeability to sodium ions, which leads to an increase in the threshold for electrical excitation in the neuron .
Biochemical Pathways
As a lidocaine metabolite, it may impact pathways involved in pain sensation and cardiac rhythm . Lidocaine blocks sodium channels, preventing the generation and conduction of nerve impulses. This can affect multiple biochemical pathways, including those involved in sensation transduction and cardiac muscle contraction .
Pharmacokinetics
Lidocaine is usually well-absorbed following parenteral administration, and it is known to cross the blood-brain and placental barriers . It is metabolized rapidly by the liver, and excreted via the kidneys .
Result of Action
As a lidocaine metabolite, it may contribute to the overall anesthetic and antiarrhythmic effects of lidocaine . This can result in a loss of sensation in the local area where it is applied, or a stabilization of irregular heart rhythms .
Action Environment
The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs, and individual patient factors such as age, weight, and health status . For example, the presence of acidic conditions can reduce the efficacy of amide local anesthetics like lidocaine .
Propriétés
IUPAC Name |
N-(3-amino-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXZREDVMSYCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357228 | |
| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100445-94-1 | |
| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


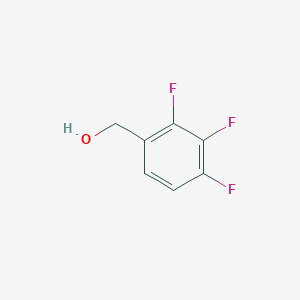
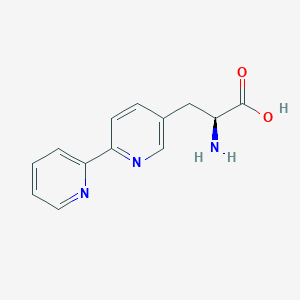

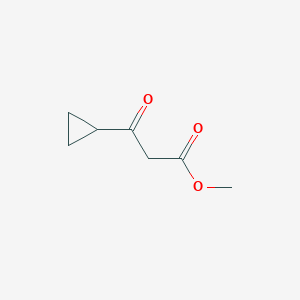
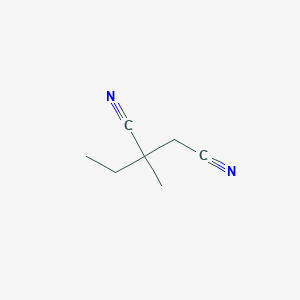
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
